6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
Description
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a synthetic imidazothiazole derivative characterized by a phenylsulfanyl group at position 6 and an O-methyloxime substituent at position 3. The compound’s design leverages the imidazothiazole scaffold, which is known for its metabolic stability and ability to modulate xenobiotic-responsive pathways .
Properties
IUPAC Name |
(Z)-N-methoxy-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJLSLQIVKBOO-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is usually introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable leaving group on the imidazo[2,1-b][1,3]thiazole ring.
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, using DMF and POCl₃.
O-Methyloxime Formation: The final step involves the reaction of the formyl group with methoxyamine hydrochloride in the presence of a base to form the O-methyloxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in various substitution reactions, particularly at the phenylsulfanyl group and the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as anticancer agents. For instance, compounds derived from this scaffold have exhibited promising antiproliferative activities against various cancer cell lines:
- In vitro Studies : A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed significant antiproliferative effects on pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, and Panc-1) with IC50 values ranging from 5.11 to 10.8 µM. Notably, compound 9c inhibited cell migration in scratch wound-healing assays, indicating its potential as an antimetastatic agent .
- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Antimicrobial Activity
The thiazole and imidazole moieties present in the compound are known for their antimicrobial properties. Research indicates that derivatives of this compound can exhibit activity against a range of bacterial strains:
- Broad-Spectrum Activity : Studies have reported that imidazo[2,1-b][1,3]thiazole derivatives possess broad-spectrum antibacterial activity. The presence of the phenylsulfanyl group enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against both Gram-positive and Gram-negative bacteria .
Synthetic Applications
The synthesis of 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime has been explored using various methodologies:
- Microwave-Assisted Synthesis : Recent advancements in synthetic chemistry have employed microwave-assisted techniques to enhance the efficiency and yield of these compounds. This method allows for rapid reaction times and improved reaction conditions compared to traditional methods .
Case Study 1: Anticancer Efficacy
In a study by Romagnoli et al., a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds showed IC50 values in the nanomolar range against multiple cancer cell lines including HeLa and CEM cells. This highlights the potential for developing new therapeutic agents based on this chemical scaffold .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various imidazo[2,1-b][1,3]thiazole derivatives revealed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial potency while minimizing toxicity to human cells .
Mechanism of Action
The mechanism by which 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions and hydrogen bonding, while the imidazo[2,1-b][1,3]thiazole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Impact on CAR Activation: CITCO’s 4-chlorophenyl and bulky 3,4-dichlorobenzyl oxime groups are critical for CAR binding and nuclear translocation . The target compound’s phenylsulfanyl group may reduce CAR affinity due to decreased electron-withdrawing effects compared to CITCO’s chlorophenyl group.
Metabolic Stability :
- Sulfanyl groups (e.g., phenylsulfanyl) are less prone to oxidative metabolism than chlorophenyl groups, suggesting the target compound may exhibit longer half-life in vivo .
Synthetic Accessibility :
Research Findings and Implications
Pharmacokinetic Considerations
- The O-methyloxime group in the target compound may reduce cytochrome P450-mediated metabolism compared to CITCO’s dichlorobenzyl group, which is susceptible to glucuronidation .
- Phenylsulfanyl substituents could enhance passive diffusion across membranes, though this requires experimental validation .
Biological Activity
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research studies.
- Molecular Formula : C12H8N2OS2
- Molecular Weight : 260.33 g/mol
- CAS Number : Not specified in the sources but related compounds exist under similar identifiers.
Antimicrobial Activity
Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit antimicrobial properties. Specifically, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound exhibited IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
- DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A recent study published in the Journal of Medicinal Chemistry evaluated the pharmacokinetic properties of this compound. The results indicated favorable absorption and moderate metabolic stability in vivo. Additionally, it demonstrated a half-life suitable for therapeutic applications.
Q & A
Advanced Question
- Substituent variation : Compare phenylsulfanyl (target compound) vs. chlorophenyl (CITCO) groups for CAR selectivity over PXR .
- Oxime modifications : Test O-methyl vs. O-dichlorobenzyl moieties for nuclear translocation efficiency .
Methodological Insight : Apply rational quantitative SAR (RQSAR) models to correlate substituent properties (e.g., hydrophobicity, steric bulk) with CAR activation potency .
How should contradictory data on CAR activation across cell lines be resolved?
Advanced Question
Discrepancies may arise from species-specific CAR responses (e.g., human vs. rodent) or variable coactivator expression (e.g., NCOA6).
Methodological Insight :
- Use species-matched models (e.g., humanized CAR mice) .
- Perform coactivator recruitment assays (e.g., mammalian two-hybrid systems) to identify context-dependent interactions .
What experimental approaches elucidate this compound’s impact on drug transporter expression?
Advanced Question
- In vitro : Treat hCMEC/D3 cells and measure ABCB1/ABCG2 mRNA/protein levels via Q-PCR and Western blot .
- Functional assays : Assess rhodamine-123 (ABCB1 substrate) efflux using flow cytometry .
Methodological Insight : Co-administer CAR inhibitors (e.g., meclizine) to confirm receptor dependency .
How does this compound influence steroidogenesis in metabolic studies?
Advanced Question
CAR activation reduces sex steroid production (e.g., testosterone) while increasing 16-androstene steroids, potentially altering endocrine homeostasis .
Methodological Insight : Quantify steroid metabolites in primary Leydig cells using LC-MS/MS and correlate with CAR target gene expression .
What mechanisms underlie its transcriptional regulation with coactivators?
Advanced Question
CAR:RXR heterodimers recruit coactivators (e.g., NCOA6) to enhance transcriptional synergy. Structural studies suggest ligand binding stabilizes coactivator interactions .
Methodological Insight : Employ cryo-EM or X-ray crystallography to resolve CAR-coactivator interfaces in the presence of the compound .
Can this compound synergize with other nuclear receptors (e.g., PXR, LXR)?
Advanced Question
While CAR and PXR share overlapping targets, this compound’s selectivity avoids PXR cross-activation. However, lipogenic effects (e.g., PNPLA3) may involve LXR-independent pathways .
Methodological Insight : Use receptor-specific antagonists and dual-luciferase reporter assays to dissect crosstalk .
How can substituent optimization improve receptor selectivity and metabolic stability?
Advanced Question
- Phenylsulfanyl vs. heterocyclic groups : Test pyridyl or imidazo derivatives for enhanced CAR binding .
- Oxime stability : Evaluate O-methyloxime resistance to enzymatic hydrolysis vs. CITCO’s O-dichlorobenzyl group .
Methodological Insight : Perform metabolic stability assays in liver microsomes and molecular docking to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
